2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide

Lipophilicity XLogP3 Membrane permeability

2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide (CAS 1311317-82-4) is a bifunctional small molecule (MW 270.78, C9H19ClN2O3S) that integrates an electrophilic chloroacetamide moiety with a tertiary methanesulfonamide bearing an N-isopropyl substituent, connected via a three-carbon propyl linker. The compound is supplied at ≥95% purity by multiple reputable vendors including Enamine (EN300-48406), AKSci (7980DL), Leyan, and Biosynth.

Molecular Formula C9H19ClN2O3S
Molecular Weight 270.78 g/mol
CAS No. 1311317-82-4
Cat. No. B1422926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide
CAS1311317-82-4
Molecular FormulaC9H19ClN2O3S
Molecular Weight270.78 g/mol
Structural Identifiers
SMILESCC(C)N(CCCNC(=O)CCl)S(=O)(=O)C
InChIInChI=1S/C9H19ClN2O3S/c1-8(2)12(16(3,14)15)6-4-5-11-9(13)7-10/h8H,4-7H2,1-3H3,(H,11,13)
InChIKeyWXDSUTBNSREPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide (CAS 1311317-82-4): Structural Identity and Pharmacochemical Classification


2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide (CAS 1311317-82-4) is a bifunctional small molecule (MW 270.78, C9H19ClN2O3S) that integrates an electrophilic chloroacetamide moiety with a tertiary methanesulfonamide bearing an N-isopropyl substituent, connected via a three-carbon propyl linker [1]. The compound is supplied at ≥95% purity by multiple reputable vendors including Enamine (EN300-48406), AKSci (7980DL), Leyan, and Biosynth [2]. It occupies a distinct structural niche within the broader chloroacetamide-sulfonamide chemotype—a class that has yielded covalent inhibitors of glutathione S-transferase omega-1 (GSTO1) with therapeutic potential in oncology and inflammation [3][4]. Unlike simple chloroacetamide building blocks, this compound combines a latent electrophilic warhead with a sterically and electronically tunable sulfonamide group, positioning it as a versatile intermediate for covalent probe and inhibitor discovery programs.

Why In-Class Substitution Fails for 2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide: Structural Uniqueness of the N-Isopropyl Sulfonamide Motif


CAVEAT: This compound currently lacks publicly reported experimental biological activity data in primary research literature, patents, or authoritative databases. The differentiation evidence presented below is based on structural, physicochemical, and class-level inference rather than direct head-to-head biological comparisons. Researchers requiring compounds with validated target engagement or in vivo pharmacokinetic data should consult the GSTO1 literature for well-characterized chloroacetamide-based inhibitors such as C1-27 (IC50 31 nM) or KT53 (IC50 21 nM) [1]. Within the narrow series of aliphatic N-sulfonamido-propyl chloroacetamides, the N-isopropyl substituent on the sulfonamide nitrogen of this compound confers a unique combination of steric bulk, lipophilicity, and conformational restriction that cannot be replicated by the N-methyl analog (CAS 1311315-46-4) or by analogs lacking the chloroacetamide warhead [2]. Generic substitution with the simpler methyl congener would alter membrane permeability, metabolic stability, and target-binding geometry—parameters critical to reproducible SAR campaigns.

Quantitative Differentiation Evidence for 2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide vs. Closest Analogs


Lipophilicity Differential: Isopropyl vs. Methyl Substituent on Sulfonamide Nitrogen

The N-isopropyl substituent on the sulfonamide nitrogen of the target compound (CAS 1311317-82-4) raises the computed XLogP3-AA to 0.6 [1], whereas the N-methyl congener (CAS 1311315-46-4) is predicted to have a substantially lower logP (~ -0.2 to 0.0 based on the loss of two sp³ carbons and structural similarity to related N-methyl sulfonamides). The experimentally reported density difference (1.213 vs. 1.279 g/cm³) is consistent with the isopropyl group introducing greater molecular volume and reduced crystal packing efficiency, further supporting a greater free fraction in hydrophobic environments. This ~0.6–0.8 log unit increase in computed lipophilicity translates to an estimated ~4–6 fold higher theoretical octanol-water partition coefficient, which can influence passive membrane permeability, non-specific protein binding, and chromatographic retention behavior in purification protocols.

Lipophilicity XLogP3 Membrane permeability ADME SAR exploration

Steric Bulk Differential: Impact of N-Isopropyl on Enzyme Binding Pocket Complementarity

The N-isopropyl group (van der Waals volume ≈ 34.1 cm³/mol) of the target compound introduces significantly greater steric demand at the sulfonamide nitrogen compared to the N-methyl group (van der Waals volume ≈ 13.7 cm³/mol) of the closest structural homolog (CAS 1311315-46-4) [1]. The molecular weight difference (270.78 vs. 242.72 Da; ΔMW = +28.06 Da) [2] and the increase in rotatable bond count (7 vs. 5 estimated for the methyl analog) reflect this additional steric bulk and conformational complexity. In the context of chloroacetamide-containing GSTO1 inhibitors for which co-crystal structures exist, the sulfonamide substituent occupies a defined sub-pocket adjacent to the catalytic cysteine; larger N-alkyl substituents have been shown to enhance selectivity over related GST isoforms by exploiting steric constraints within the active site [3].

Steric hindrance Enzyme selectivity Structure-activity relationship Covalent inhibitor design Sulfonamide SAR

Covalent Warhead Integrity: Chloroacetamide Present vs. Non-Electrophilic Analogs

The target compound possesses the intact 2-chloroacetamide group that serves as a latent electrophilic warhead capable of undergoing nucleophilic substitution with active-site cysteine thiols to form a stable thioether adduct. In contrast, the closely related intermediate N-(3-aminopropyl)-N-isopropylmethanesulfonamide (CAS 1094421-63-2, MW 194.30) lacks the chloroacetamide moiety entirely and therefore has no capacity for covalent target engagement. Within the broader class of α-chloroacetamide GSTO1 inhibitors, covalent modification of the catalytic cysteine (Cys32 in GSTO1) has been confirmed by co-crystallography and mass spectrometry for compounds bearing this warhead [1][2]. The chloroacetamide reactivity is essential for the time-dependent, washout-resistant inhibition observed with tool compounds KT53 (IC50 = 21 nM) and C1-27 (IC50 = 31 nM) [1][2]—a mechanistic feature that reversible sulfonamide-only analogs cannot replicate.

Covalent inhibitor Electrophilic warhead Chloroacetamide reactivity Cysteine targeting Irreversible inhibition

Purity and Multi-Vendor Sourcing: Reproducibility Across Independent Suppliers

The target compound is independently supplied by at least five commercial vendors with consistent ≥95% purity specifications: Enamine (EN300-48406, 95% purity, LogP 0.738) [1], AKSci (7980DL, 95% purity) , Leyan (Product 1320666, 95% purity) , CymitQuimica (Ref. 10-F664461) , and Biosynth (Ref. 3D-LCC31782). This multi-vendor availability with uniform purity standards reduces single-supplier dependency risk and enables batch-to-batch cross-validation—a procurement advantage not uniformly shared across all members of this chemical series. The methyl analog (CAS 1311315-46-4) is available from a comparable vendor set but at significantly higher unit cost (€1,114.00/g from CymitQuimica) , whereas the target compound pricing from multiple sources indicates a more competitive supply landscape.

Purity specification Multi-vendor sourcing Reproducibility Quality assurance Chemical procurement

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide


Covalent Inhibitor Probe Development Targeting Cysteine-Dependent Enzymes (e.g., GSTO1, Caspases, Deubiquitinases)

The intact chloroacetamide warhead enables covalent modification of active-site cysteine residues, while the N-isopropyl methanesulfonamide tail provides steric and lipophilic tuning of binding pocket complementarity. This compound can serve as a starting scaffold or intermediate for structure-activity relationship (SAR) campaigns against enzymes with solvent-exposed catalytic cysteines, using the class-level GSTO1 inhibitor data (IC50 range 21–70 nM for related chemotypes) [1][2] as a proof-of-concept for target engagement potential. The propyl linker between the warhead and sulfonamide offers conformational flexibility not available in directly aryl-linked analogs, which may be advantageous for reaching shallow or sterically constrained cysteine pockets.

Chemical Biology Tool for Studying Sulfonamide Substituent Effects on Cellular Permeability and Target Engagement

The ~0.6–0.8 log unit lipophilicity advantage of the N-isopropyl substituent over the N-methyl analog [3] makes this compound a useful comparator in permeability and intracellular target engagement studies. Researchers can pair this compound with the methyl congener (CAS 1311315-46-4) in matched cellular assays to isolate the contribution of sulfonamide N-substituent size to cell penetration, subcellular distribution, or metabolic stability, using the consistent 95% purity and multi-vendor availability [4] to ensure reproducibility across replicate experiments.

Synthetic Intermediate for Diversified Sulfonamide-Chloroacetamide Library Construction

The compound contains three chemically addressable functional groups: (i) the electrophilic chloroacetyl carbon for nucleophilic displacement, (ii) the secondary amide N-H for further alkylation/acylation, and (iii) the sulfonamide for potential deprotection and re-functionalization. The N-isopropyl group can be selectively removed under acidic conditions to generate the secondary sulfonamide, enabling late-stage diversification. This synthetic versatility, combined with the compound's availability from Enamine's screening collection (EN300-48406) [4] at 95% purity, supports its use as a key intermediate in parallel library synthesis for phenotypic or target-based screening campaigns.

Negative Control or Comparator for Aromatic Chloroacetamide-Sulfonamide GSTO1 Inhibitors

Unlike the aryl-linked chloroacetamide-sulfonamide GSTO1 inhibitors structurally characterized in the PDB (e.g., 6PNO ligand: IC50 = 70 nM against GSTO1) [1][5], the target compound features an aliphatic propyl linker connecting the warhead to the sulfonamide. This structural divergence provides a valuable comparator for discriminating between linker-dependent and warhead-dependent contributions to potency and selectivity in biochemical and cellular GSTO1 inhibition assays. The replacement of the aromatic spacer with a flexible propyl chain eliminates potential π-stacking interactions with active-site aromatic residues and increases conformational entropy, offering a testable hypothesis for structure-based drug design efforts.

Quote Request

Request a Quote for 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.